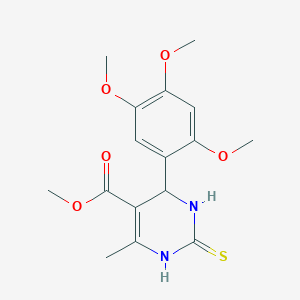![molecular formula C17H15ClF3NO B5057074 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B5057074.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide, also known as CTAP, is a small molecule that has been widely used in scientific research. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. CTAP has been extensively studied for its ability to block the effects of opioids and to investigate the mechanisms of opioid receptor signaling.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide acts as a competitive antagonist of the μ-opioid receptor, binding to the receptor and blocking the effects of opioids. It has been shown to be highly selective for the μ-opioid receptor, with little or no activity at other opioid receptors. This compound has been used to investigate the mechanisms of opioid receptor signaling, including the role of G proteins and other signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to block the effects of opioids in animal models and in vitro assays. It has been used to investigate the role of the μ-opioid receptor in pain modulation, reward, and addiction. This compound has also been used to develop new treatments for pain and addiction by targeting the μ-opioid receptor. In addition, this compound has been shown to have some physiological effects, including the ability to decrease heart rate and blood pressure in animal models.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor, its availability in high purity, and its ability to block the effects of opioids. However, there are also some limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide, including the development of new treatments for pain and addiction, the investigation of the mechanisms of opioid receptor signaling, and the exploration of its potential as a research tool for other G protein-coupled receptors. Some potential future directions for research on this compound include the development of more potent and selective analogs, the investigation of its effects on other physiological systems, and the exploration of its potential as a tool for studying the role of G proteins in signaling pathways. Overall, this compound has great potential for further research and development in the field of opioid receptor signaling and drug discovery.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-phenylbutanoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base to form an amide intermediate. The intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide has been extensively used in scientific research to investigate the mechanisms of opioid receptor signaling and to develop new treatments for pain and addiction. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is a key receptor involved in the analgesic effects of opioids. This compound has been used to block the effects of opioids in animal models and in vitro assays, providing valuable insights into the mechanisms of opioid receptor signaling. It has also been used to develop new treatments for pain and addiction by targeting the μ-opioid receptor.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO/c18-15-10-9-13(11-14(15)17(19,20)21)22-16(23)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSAXNYZCOEDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5057005.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5057013.png)
![5-(3-methoxy-2-propoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5057016.png)

![methyl 4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5057042.png)
![(2S)-4-methyl-2-phenyl-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5057049.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057071.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)


![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)
